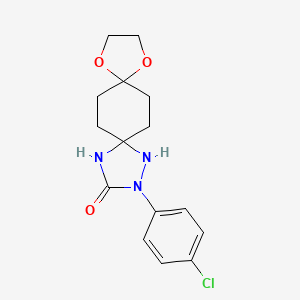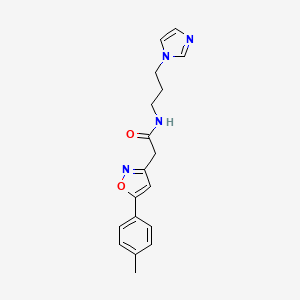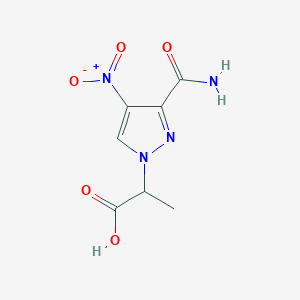
2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one: is a synthetic organic compound characterized by its complex spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a reagent that promotes spirocyclization, such as a strong base or an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step requires a chlorinated aromatic compound and a nucleophile that can displace the chlorine atom.
Formation of the Dioxane Rings: The dioxane rings are typically formed through an intramolecular cyclization reaction involving diol precursors. This step may require the use of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane rings, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the triazadispiro framework, potentially leading to the opening of the spirocyclic structure.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it a candidate for the development of new materials with specific mechanical or electronic properties.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural complexity allows it to serve as a probe for studying enzyme mechanisms or as a scaffold for the design of bioactive molecules.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its unique structure might confer specific binding affinities to biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and structural features.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one: Similar structure with a methyl group instead of chlorine.
2-(4-Nitrophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one lies in its specific combination of a chlorophenyl group with a triazadispiro framework and dioxane rings. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9,12-dioxa-1,3,4-triazadispiro[4.2.48.25]tetradecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c16-11-1-3-12(4-2-11)19-13(20)17-14(18-19)5-7-15(8-6-14)21-9-10-22-15/h1-4,18H,5-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOCNCVFJGNSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13NC(=O)N(N3)C4=CC=C(C=C4)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2724862.png)
![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724868.png)

![1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724871.png)
![(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2724874.png)
![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)
![3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2724880.png)

![2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)
![4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724884.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2724885.png)
